N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide
Description
N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolo[3,2-D]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Properties
CAS No. |
923113-33-1 |
|---|---|
Molecular Formula |
C21H17ClN4O3 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C21H17ClN4O3/c1-25-12-15(19(27)23-11-13-7-5-6-10-16(13)22)17-18(25)20(28)26(21(29)24-17)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,23,27)(H,24,29) |
InChI Key |
XAOZXQUJPLTFTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide typically involves multi-step organic reactions
Formation of the Pyrrolo[3,2-D]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenylmethyl Group: This can be achieved through a nucleophilic substitution reaction, where a chlorophenylmethyl halide reacts with the pyrrolo[3,2-D]pyrimidine intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while substitution reactions on the aromatic rings can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrrolo[3,2-D]pyrimidine derivatives in various chemical reactions.
Biology
Biologically, N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential to treat various diseases. Its ability to interact with specific molecular targets could lead to the development of new medications for conditions such as cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound’s unique properties make it useful in the development of new materials and chemical processes. Its reactivity and stability are advantageous in creating specialized polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chlorophenyl)methyl]-2-imino-5-oxo-1-(oxolan-2-ylmethyl)dipyrido[1,2-d:3’,4’-f]pyrimidine-3-carboxamide
- N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-D]pyrimidine-7-carboxamide
Uniqueness
Compared to similar compounds, N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide stands out due to its specific structural features, such as the presence of the chlorophenylmethyl group and the pyrrolo[3,2-D]pyrimidine core. These features contribute to its unique reactivity and potential biological activity, making it a valuable compound for further research and development.
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